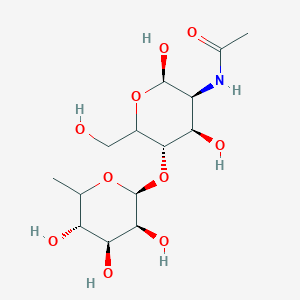
6-amino-5-(2,2-diethoxyethyl)-2-sulfanyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “6-amino-5-(2,2-diethoxyethyl)-2-sulfanyl-1H-pyrimidin-4-one” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis.
Métodos De Preparación
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a side product. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .
Análisis De Reacciones Químicas
Carbonyldiimidazole undergoes several types of chemical reactions:
Combination Reactions: It reacts with amines to form amides, carbamates, and ureas.
Substitution Reactions: It can convert alcohols into esters.
Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide.
Common reagents and conditions used in these reactions include imidazole and phosgene for its synthesis, and various amines and alcohols for its subsequent reactions. The major products formed from these reactions are amides, carbamates, ureas, and esters.
Aplicaciones Científicas De Investigación
Carbonyldiimidazole is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is used for the coupling of amino acids in peptide synthesis.
Biology: It is employed in the synthesis of various biomolecules.
Medicine: It is used in the preparation of pharmaceutical intermediates.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with amines or alcohols to form amides or esters. The molecular targets and pathways involved include the nucleophilic attack of the imidazole nitrogen on the carbonyl carbon, leading to the formation of a reactive intermediate that facilitates the coupling reactions .
Comparación Con Compuestos Similares
Carbonyldiimidazole is unique in its ability to activate carboxylic acids without the need for harsh reagents like thionyl chloride. Similar compounds include:
Phosgene: Used for similar activation reactions but is more hazardous.
Imidazole: Used as a base and nucleophile in various organic reactions.
N,N’-Dicyclohexylcarbodiimide: Another reagent used for peptide coupling but with different reaction conditions and by-products.
Carbonyldiimidazole stands out due to its ease of handling and the mild conditions required for its reactions.
Propiedades
IUPAC Name |
6-amino-5-(2,2-diethoxyethyl)-2-sulfanyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-3-15-7(16-4-2)5-6-8(11)12-10(17)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSGXTLNGDMLRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=C(NC(=NC1=O)S)N)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CC1=C(NC(=NC1=O)S)N)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;[(3aS,4R,6R,6aS)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol](/img/structure/B7825932.png)
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate;hydrochloride](/img/structure/B7825938.png)



![[6-chloro-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]purin-2-yl]azanium;chloride](/img/structure/B7825958.png)





